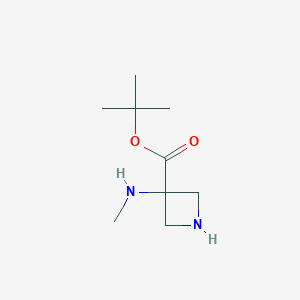

tert-Butyl 3-(methylamino)azetidine-3-carboxylate

CAS No.: 1389315-04-1

Cat. No.: VC15991483

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1389315-04-1 |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | tert-butyl 3-(methylamino)azetidine-3-carboxylate |

| Standard InChI | InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)9(10-4)5-11-6-9/h10-11H,5-6H2,1-4H3 |

| Standard InChI Key | DEGLXDLWLCJYNE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1(CNC1)NC |

Introduction

Tert-butyl 3-(methylamino)azetidine-3-carboxylate is a synthetic organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound has garnered interest in pharmaceutical and chemical research due to its structural features and potential applications in medicinal chemistry.

Synthesis

The synthesis of tert-butyl 3-(methylamino)azetidine-3-carboxylate typically involves the following steps:

-

Formation of Azetidine Ring: The azetidine core is synthesized through cyclization reactions involving amines and alkylating agents.

-

Introduction of Methylamino Group: The methylamino functional group is incorporated via selective amination reactions.

-

Protection with Tert-Butyl Group: The carboxylic acid moiety is protected using tert-butanol under acidic conditions to yield the tert-butyl ester.

These steps require precise control over reaction conditions to ensure high yield and purity.

Applications in Medicinal Chemistry

Tert-butyl 3-(methylamino)azetidine-3-carboxylate is primarily explored as a building block in drug discovery due to its:

-

Structural Versatility: The azetidine ring provides a rigid framework that can influence biological activity.

-

Pharmacophoric Features: The methylamino group can participate in hydrogen bonding, enhancing interaction with biological targets.

-

Synthetic Utility: Its tert-butyl ester group allows for controlled deprotection under mild conditions, enabling further functionalization.

Potential applications include:

-

Development of enzyme inhibitors

-

Design of receptor modulators

-

Exploration as intermediates in peptide synthesis

Safety and Handling

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

|---|---|

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes.) |

Proper laboratory safety protocols must be followed when handling this compound due to its potential irritant properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume